Tralopyril
Overview
Description
Synthesis Analysis
The synthesis of tralopyril and its derivatives focuses on optimizing antifouling properties while minimizing environmental and toxicological effects. Studies on tralopyril synthesis have aimed at improving the molecule's stability in aquatic environments and enhancing its selectivity towards target organisms. However, specific synthesis pathways for tralopyril in the literature provided are not detailed, indicating a gap in openly accessible synthesis research for this compound.
Molecular Structure Analysis
Tralopyril's molecular structure contributes to its effectiveness as an antifouling agent. It contains a pyrrole ring, known for its stability in marine environments, and functional groups that enhance its biocidal activity. The structure of tralopyril allows for a strong interaction with microbial membranes, disrupting biological functions essential for the survival of fouling organisms.
Chemical Reactions and Properties
Tralopyril undergoes degradation in aquatic environments, leading to the formation of metabolites. The rate and pathways of these degradation processes depend on various environmental factors such as temperature, pH, and the presence of other chemicals. Studies have examined tralopyril's stability and degradation products to assess its persistence and potential accumulation in marine ecosystems.
Physical Properties Analysis
The physical properties of tralopyril, including its solubility in water and organic solvents, vapor pressure, and partition coefficient, play a crucial role in its distribution in the marine environment. These properties influence tralopyril's bioavailability to fouling organisms and its propensity to bioaccumulate in the food chain.
Chemical Properties Analysis
Tralopyril's chemical properties, such as reactivity with other substances in the marine environment and its mode of action as a biocide, are central to understanding its antifouling effectiveness and environmental impact. The compound acts by disrupting essential biological pathways in fouling organisms, leading to their death or deterrence from settling on treated surfaces.
For detailed scientific research and further reading on tralopyril, including its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties, the following references are recommended:
Chen et al. (2020) explored tralopyril's developmental toxicity in zebrafish, highlighting its impact on the thyroid system and metabolism Tralopyril induces developmental toxicity in zebrafish embryo (Danio rerio) by disrupting the thyroid system and metabolism.
Oliveira et al. (2016) presented a method for the LC-MS/MS determination of tralopyril in water samples, contributing to understanding its environmental fate LC-MS/MS determination of tralopyril in water samples.
Scientific Research Applications
1. Antifouling Coatings
- Application Summary : Tralopyril is used in antifouling (AF) coatings to prevent the attachment of marine organisms to submerged structures .
- Methods of Application : The coatings containing Tralopyril are applied to the structures that are to be submerged in water .
2. Pesticide Residue Analysis
- Application Summary : Tralopyril, a major metabolite of the pesticide chlorfenapyr, is analyzed for its residues in crops .
- Methods of Application : A method was developed for the determination of chlorfenapyril and tralopyril residues in 16 crops .
- Results : The study provided a thorough long-term dietary risk evaluation on chlorfenapyr and tralopyril .
3. Proinsecticide Development
- Application Summary : A promising systemic proinsecticide containing glucuronic acid and tralopyril moieties was proposed .
- Methods of Application : The glucuronic acid promoiety imparted more phloem mobility to tralopyril than glucose and methyl glucuronate .
- Results : The methoxymethyl group bond on the tralopyril skeleton was the key factor in determining the insecticidal activity of the conjugates .
4. Lipidome Analysis in Human Retinal Cells
- Application Summary : Tralopyril and a triazolyl glycosylated chalcone were studied for their impact on the lipidome of human retinal cells .
- Methods of Application : The effects of these biocides on the cellular lipidome following an acute (24 h) exposure were investigated using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) .
- Results : Exposure to human cells at sublethal Econea® concentrations results in the modulation of several lipids that are linked to cell death and survival .
5. Market Monitoring and Dietary Risk Assessment
- Application Summary : Tralopyril, a major metabolite of the pesticide chlorfenapyr, was monitored in market samples and a dietary risk assessment was conducted .
- Methods of Application : The optimized purification procedure provided satisfactory recovery of 76.6–110%, with relative standard deviations of 1.3–11.1% .
- Results : The qualification proportion of these residues in market samples were up to 99.5%. The RQ (risk quotient) values of chlorfenapyr and chlorfenapyr with consideration of tralopyril were both apparently lower than an RQ of 100%, indicating an acceptable level .
6. Proinsecticide Development with Glucuronic Acid
- Application Summary : A promising systemic proinsecticide containing glucuronic acid and tralopyril moieties was proposed .
- Methods of Application : The glucuronic acid promoiety imparted more phloem mobility to tralopyril than glucose and methyl glucuronate .
- Results : The methoxymethyl group bond on the tralopyril skeleton was the key factor in determining the insecticidal activity of the conjugates .
4. Lipidome Analysis in Human Retinal Cells
- Application Summary : Tralopyril and a triazolyl glycosylated chalcone were studied for their impact on the lipidome of human retinal cells .
- Methods of Application : The effects of these biocides on the cellular lipidome following an acute (24 h) exposure were investigated using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) .
- Results : Exposure to human cells at sublethal Econea® concentrations results in the modulation of several lipids that are linked to cell death and survival .
5. Market Monitoring and Dietary Risk Assessment
- Application Summary : Tralopyril, a major metabolite of the pesticide chlorfenapyr, was monitored in market samples and a dietary risk assessment was conducted .
- Methods of Application : The optimized purification procedure provided satisfactory recovery of 76.6–110%, with relative standard deviations of 1.3–11.1% .
- Results : The qualification proportion of these residues in market samples were up to 99.5%. The RQ (risk quotient) values of chlorfenapyr and chlorfenapyr with consideration of tralopyril were both apparently lower than an RQ of 100%, indicating an acceptable level .
6. Proinsecticide Development with Glucuronic Acid
- Application Summary : A promising systemic proinsecticide containing glucuronic acid and tralopyril moieties was proposed .
- Methods of Application : The glucuronic acid promoiety imparted more phloem mobility to tralopyril than glucose and methyl glucuronate .
- Results : The methoxymethyl group bond on the tralopyril skeleton was the key factor in determining the insecticidal activity of the conjugates .
Safety And Hazards
Future Directions
While Tralopyril is effective as an antifouling agent, its toxicity to marine environments is a concern . Therefore, there is a need for new efficient antifouling compounds that do not cause harm to non-target organisms and humans . A study has shown that a triazolyl glycosylated chalcone did not affect cell viability at low concentrations, unlike Tralopyril . This suggests that nature-inspired compounds could be a promising direction for future research .
properties
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFIRYXKTXAHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041503 | |
Record name | Tralopyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tralopyril | |
CAS RN |
122454-29-9 | |
Record name | Tralopyril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tralopyril [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tralopyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRALOPYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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